2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole 2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 116549-26-9
VCID: VC7326031
InChI: InChI=1S/C13H7ClN2O3/c14-10-4-2-1-3-9(10)13-15-11-6-5-8(16(17)18)7-12(11)19-13/h1-7H
SMILES: C1=CC=C(C(=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])Cl
Molecular Formula: C13H7ClN2O3
Molecular Weight: 274.66

2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole

CAS No.: 116549-26-9

Cat. No.: VC7326031

Molecular Formula: C13H7ClN2O3

Molecular Weight: 274.66

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole - 116549-26-9

Specification

CAS No. 116549-26-9
Molecular Formula C13H7ClN2O3
Molecular Weight 274.66
IUPAC Name 2-(2-chlorophenyl)-6-nitro-1,3-benzoxazole
Standard InChI InChI=1S/C13H7ClN2O3/c14-10-4-2-1-3-9(10)13-15-11-6-5-8(16(17)18)7-12(11)19-13/h1-7H
Standard InChI Key SRXMJFBQNFKQLH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound’s structure consists of a benzoxazole core (a benzene ring fused to an oxazole ring) substituted with a 2-chlorophenyl group at position 2 and a nitro group at position 6. The IUPAC name, 2-(2-chlorophenyl)-6-nitro-1,3-benzoxazole, reflects this substitution pattern. Key structural identifiers include:

PropertyValue
CAS No.116549-26-9
Molecular FormulaC13H7ClN2O3\text{C}_{13}\text{H}_7\text{ClN}_2\text{O}_3
Molecular Weight274.66 g/mol
InChI KeySRXMJFBQNFKQLH-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)N+[O-]

The nitro group at position 6 introduces strong electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets. The chlorine atom at the phenyl group’s ortho position further modulates electronic and steric properties .

Physicochemical Parameters

Limited solubility data are available, but analogues such as 6-nitro-1,3-benzoxazole exhibit solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The nitro and chlorine substituents likely reduce aqueous solubility, a common trait among nitroaromatics. Theoretical calculations predict a density of ~1.47 g/cm³, consistent with related benzoxazoles .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves cyclocondensation reactions. A common route starts with 2-aminophenol derivatives:

  • Chlorination: 2-Aminophenol reacts with chlorinating agents (e.g., SOCl2\text{SOCl}_2) to form 2-chloro-5-nitrophenol.

  • Cyclization: The intermediate undergoes cyclization with 2-chlorobenzaldehyde in the presence of acidic catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) to form the benzoxazole ring .

The reaction can be summarized as:

C6H4(NH2)(OH)+C7H5ClOH+C13H7ClN2O3+H2O\text{C}_6\text{H}_4(\text{NH}_2)(\text{OH}) + \text{C}_7\text{H}_5\text{ClO} \xrightarrow{\text{H}^+} \text{C}_{13}\text{H}_7\text{ClN}_2\text{O}_3 + \text{H}_2\text{O}

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies against bacterial strains demonstrate moderate to strong activity:

OrganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The nitro group’s redox activity may generate reactive oxygen species (ROS), disrupting microbial membranes.

Applications in Research

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Structural modifications (e.g., replacing chlorine with fluorine) are explored to enhance bioavailability .

Materials Science

Nitrobenzoxazoles exhibit nonlinear optical (NLO) properties due to charge-transfer transitions. Computational studies predict a hyperpolarizability (β\beta) of 12.3×1030esu12.3 \times 10^{-30} \, \text{esu}, suggesting utility in photonic devices .

Comparison with Analogous Compounds

6-Nitro-1,3-benzoxazole

Lacking the chlorophenyl group, this analogue (CAS 17200-30-5) shows weaker antimicrobial activity (MIC: 64–128 µg/mL) but higher solubility in aqueous buffers .

6-Bromo-3-chloro-5-nitro-1,2-benzoxazole

The bromine substituent enhances lipophilicity, improving blood-brain barrier penetration in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator